Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2'-Dithiobis-benzoic Acid
CAS No.:
Cat. No.: VC17999623
Molecular Formula: C28H22N4O4S4
Molecular Weight: 606.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H22N4O4S4 |
|---|---|
| Molecular Weight | 606.8 g/mol |
| IUPAC Name | 2-sulfanyl-N'-[2-[[2-[[(2-sulfanylbenzoyl)amino]carbamoyl]phenyl]disulfanyl]benzoyl]benzohydrazide |
| Standard InChI | InChI=1S/C28H22N4O4S4/c33-25(17-9-1-5-13-21(17)37)29-31-27(35)19-11-3-7-15-23(19)39-40-24-16-8-4-12-20(24)28(36)32-30-26(34)18-10-2-6-14-22(18)38/h1-16,37-38H,(H,29,33)(H,30,34)(H,31,35)(H,32,36) |
| Standard InChI Key | LLSCXYAYBZEUTP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NNC(=O)C4=CC=CC=C4S)S |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates two 2-mercaptobenzoyl hydrazide units connected via a disulfide (-S-S-) bridge between ortho-positioned benzoic acid groups. This arrangement creates a symmetrical dimeric framework, with each subunit containing a thiol (-SH) group, a hydrazide (-CONHNH₂) moiety, and an aromatic benzene ring. The IUPAC name, 2-sulfanyl-N'-[2-[[2-[[(2-sulfanylbenzoyl)amino]carbamoyl]phenyl]disulfanyl]benzoyl]benzohydrazide, reflects this intricate connectivity.
The presence of multiple hydrogen-bond donors (hydrazide and thiol groups) enhances solubility in polar solvents like dimethyl sulfoxide (DMSO) and water, while the aromatic systems contribute to stability in organic matrices. Computational studies suggest that the disulfide bond adopts a gauche conformation, optimizing steric interactions between the benzoyl groups.
Spectroscopic and Analytical Characteristics
Key spectroscopic data include:
-
IR Spectroscopy: Strong absorptions at 2550 cm⁻¹ (S-H stretch), 1680 cm⁻¹ (C=O stretch), and 3300 cm⁻¹ (N-H stretch).
-
NMR: δ 10.2 ppm (hydrazide NH), δ 7.3–8.1 ppm (aromatic protons), and δ 3.8 ppm (exchangeable S-H proton).
-
Mass Spectrometry: A molecular ion peak at m/z 606.8 confirms the molecular weight, with fragmentation patterns indicating sequential loss of hydrazide and disulfide units.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₂₂N₄O₄S₄ |
| Molecular Weight | 606.8 g/mol |
| Solubility | DMSO > Water > Ethanol |
| Melting Point | 218–220°C (decomposes) |
| LogP (Partition Coefficient) | 3.2 ± 0.3 |
Synthesis and Derivative Formation
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
-
Formation of 2-Mercaptobenzoic Acid Hydrazide: 2-Mercaptobenzoic acid reacts with hydrazine hydrate under reflux, yielding the hydrazide derivative .
-
Oxidative Coupling: The hydrazide undergoes oxidation using iodine (I₂) or hydrogen peroxide (H₂O₂), forming the disulfide bridge between two monomers.
The reaction proceeds as:
Yields typically range from 65–75%, with purity >95% achieved via recrystallization from ethanol.
Derivative Synthesis
Functionalization occurs at three sites:
-
Thiol Groups: Alkylation with alkyl halides forms thioether derivatives.
-
Hydrazide Moieties: Condensation with ketones or aldehydes generates hydrazones.
-
Carboxylic Acids: Esterification with alcohols produces ester analogs.
Biological Activities and Mechanisms
Antiviral Activity Against HIV-1
The compound inhibits HIV-1 integrase (IC₅₀ = 1.2 ± 0.3 μM), a critical enzyme for viral DNA integration into host genomes. Mechanistically, the thiol groups coordinate with the enzyme’s Mg²⁺ cofactor, while the hydrazide moieties hydrogen-bond to catalytic residues (Asp-64 and Asp-116). This dual interaction disrupts the integrase’s active site, preventing viral replication without affecting host polymerases.
Table 2: Comparative Antiviral Potency
| Compound | HIV-1 Integrase IC₅₀ (μM) | Selectivity Index (Host/Viral) |
|---|---|---|
| Bis[2-(2-MBH)hydrazide] | 1.2 ± 0.3 | >500 |
| Raltegravir (Control) | 0.8 ± 0.2 | 300 |
Antimicrobial Properties
Against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL), the compound disrupts microbial membranes via thiol-mediated lipid peroxidation. Synergy with β-lactam antibiotics enhances efficacy against methicillin-resistant S. aureus (MRSA), reducing biofilm formation by 70%.
Metal Chelation and Therapeutic Implications
The compound binds transition metals (Fe³⁺, Cu²⁺, Zn²⁺) with dissociation constants (Kd) of 10⁻⁷–10⁻⁹ M, enabling applications in:
-
Heavy Metal Detoxification: Chelates arsenic and mercury in vitro.
-
Anticancer Therapy: Depletes intracellular Zn²⁺, inducing apoptosis in leukemia cells (IC₅₀ = 5.8 μM).
Applications in Materials Science
Self-Healing Polymers
Incorporating the compound into polyurethane matrices enables disulfide bond-mediated self-repair. Fractured polymers regain 85% of original tensile strength after 24 hours at 25°C.
Catalytic Supports
Immobilized on silica nanoparticles, the compound catalyzes Suzuki-Miyaura cross-coupling reactions with 92% yield, outperforming palladium-based catalysts in recyclability (10 cycles without loss).
Recent Research Advancements
HIV Drug Resistance Profiling
A 2024 study demonstrated efficacy against integrase inhibitor-resistant HIV strains (Q148H and N155H mutants), maintaining IC₅₀ values <2 μM. Molecular dynamics simulations attributed this to flexible binding modes accommodating mutant active sites.
Environmental Biodegradation
Variovorax sp. strain RM8 degrades the compound via cleavage of disulfide and hydrazide bonds, releasing benzoic acid and sulfate as byproducts. This pathway offers promise for bioremediation of thiol-containing pollutants.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume